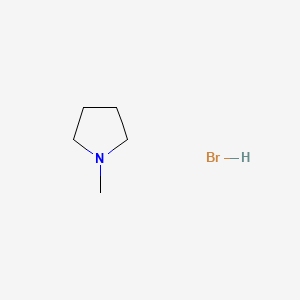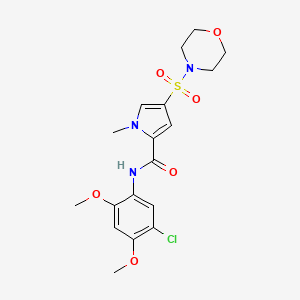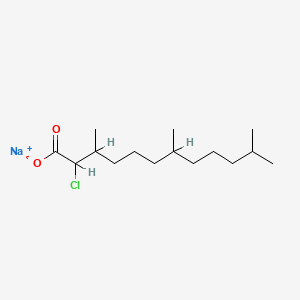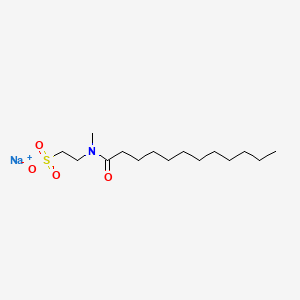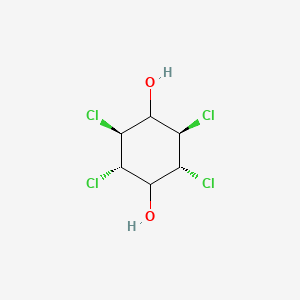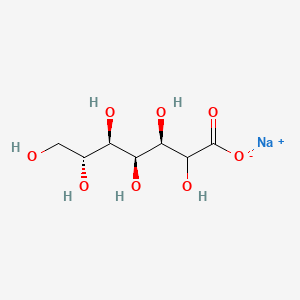
Gluconato
Descripción general
Descripción
Glucoheptonate, also known as Glucoheptonate, is a useful research compound. Its molecular formula is C7H14NaO8 and its molecular weight is 249.17 g/mol. The purity is usually 95%.
The exact mass of the compound Glucoheptonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glucoheptonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucoheptonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia del Suelo
Gluconato, específicamente this compound de hierro, se ha utilizado en la investigación de la ciencia del suelo. Se ha encontrado que aumenta la solubilidad del hierro en el suelo después de 1 y 4 horas de incubación . Sin embargo, también se observó que la solubilidad disminuye rápidamente, lo que sugiere que se deben evitar las aplicaciones de hierro al suelo como this compound .
Análisis Radiofarmacéutico
En el campo de los radiofármacos, las técnicas de cromatografía en capa fina instantánea (ITLC) a menudo utilizan this compound. ITLC es una técnica desarrollada para el análisis radioquímico simple y rápido de radiofármacos en entornos clínicos . El this compound se utiliza comúnmente en la medición de impurezas radioquímicas .
Limpieza de Metales
El this compound de sodio se utiliza para limpiar metales. Es eficaz para eliminar la suciedad, la grasa y otros contaminantes de las superficies metálicas .
Agente Mercerizante
El this compound de sodio también se utiliza para mercerizar el algodón, el lino, el cáñamo y otras fibras de origen vegetal. La mercerización es un proceso de tratamiento que aumenta la resistencia y añade brillo a la apariencia general de los hilos y las telas .
Eliminación de Pintura
Otra aplicación del this compound de sodio es en la eliminación de pintura. Puede eliminar eficazmente capas de pintura de diversas superficies .
Grabado de Aluminio
El this compound de sodio se utiliza en el proceso de grabado de aluminio. El grabado es una técnica utilizada para crear diseños en superficies metálicas .
Nutrición Parenteral
El this compound de calcio this compound (GGCa) se prescribe cuando se necesita suplementación de calcio durante la nutrición parenteral . Actúa como agente de composición para la preparación de la nutrición parenteral .
Mecanismo De Acción
Target of Action
Glucoheptonate, specifically calcium glucoheptonate, primarily targets the body’s calcium levels . Calcium is a key macromineral that plays a crucial role in skeletal structure and function, muscle contraction, and neurotransmission . It is also needed for the heart, muscles, and nervous system to work properly .
Mode of Action
Calcium glucoheptonate works by replenishing diminished levels of calcium in the body, returning them to normal levels . This compound is a highly water-soluble organic calcium salt that is used clinically to treat hypocalcemia and maintain calcium levels .
Biochemical Pathways
The biochemical pathways affected by calcium glucoheptonate are primarily related to calcium homeostasis. The body needs calcium to make strong bones, and the bones serve as a storage site for the body’s calcium . They are continuously giving up calcium to the bloodstream and then replacing it as the body’s need for calcium changes from day to day .
Pharmacokinetics
Calcium glucoheptonate is rapidly absorbed following oral administration . A study comparing the relative oral bioavailability of calcium from calcium glucoheptonate with that of calcium carbonate found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after study drug administration .
Result of Action
The molecular and cellular effects of calcium glucoheptonate’s action include increased proliferation and calcium uptake in osteoblast-like MG-63 cells . The treatment also increased the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .
Action Environment
Factors such as diet, lifestyle, stress, and exposure to pollutants can potentially influence the body’s absorption and utilization of calcium, and thus the efficacy of calcium glucoheptonate .
Safety and Hazards
Direcciones Futuras
Glucoheptonate has potential applications in various fields. For instance, calcium glucoheptonate is associated with a high relative bioavailability of calcium compared to calcium carbonate, and is well-tolerated . It might thus be a potential choice for calcium supplementation in certain populations . Additionally, magnesium glucoheptonate is used to treat or prevent low magnesium levels .
Análisis Bioquímico
Biochemical Properties
Glucoheptonate plays a crucial role in biochemical reactions, particularly in calcium uptake and mineralization processes. It interacts with several enzymes and proteins, including osteopontin, collagen-1, secreted protein acidic and cysteine-rich (SPARC), and osteocalcin. These interactions are essential for the proliferation and differentiation of osteoblast-like cells, which are critical for bone formation and remodeling .
Cellular Effects
Glucoheptonate has been shown to influence various cellular processes, particularly in osteoblast-like cells. It enhances cell viability and proliferation, leading to increased calcium uptake and mineralization. Additionally, glucoheptonate treatment upregulates the expression of osteogenic markers such as osteopontin, collagen-1, SPARC, and osteocalcin. These effects suggest that glucoheptonate plays a significant role in promoting bone health and function .
Molecular Mechanism
At the molecular level, glucoheptonate exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating calcium uptake and mineralization. The compound also influences gene expression by upregulating osteogenic markers, which are crucial for bone formation. These molecular interactions highlight the importance of glucoheptonate in maintaining bone health and addressing calcium deficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucoheptonate have been observed to change over time. The compound remains stable and does not degrade significantly, ensuring its long-term efficacy in promoting calcium uptake and mineralization. Studies have shown that glucoheptonate maintains its beneficial effects on cellular function over extended periods, making it a reliable option for addressing calcium deficiency .
Dosage Effects in Animal Models
The effects of glucoheptonate vary with different dosages in animal models. At optimal doses, glucoheptonate promotes calcium uptake and bone health without causing any adverse effects. At higher doses, there may be potential toxic effects, although these have not been extensively studied. It is essential to determine the appropriate dosage to maximize the benefits of glucoheptonate while minimizing any potential risks .
Metabolic Pathways
Glucoheptonate is involved in several metabolic pathways related to calcium uptake and bone health. It interacts with enzymes and cofactors that facilitate calcium absorption and mineralization. These interactions help maintain metabolic flux and ensure the proper functioning of bone cells. The compound’s role in these pathways underscores its importance in addressing calcium deficiency and promoting bone health .
Transport and Distribution
Within cells and tissues, glucoheptonate is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in bone tissues. These interactions ensure that glucoheptonate reaches its target sites and exerts its beneficial effects on bone health .
Subcellular Localization
Glucoheptonate is localized in specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of glucoheptonate is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and facilitates calcium uptake and mineralization .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucoheptonate involves the conversion of D-Glucose to Glucoheptonic acid, followed by esterification with 2-ethylhexanol.", "Starting Materials": [ "D-Glucose", "Nitric acid", "Sodium hydroxide", "2-ethylhexanol" ], "Reaction": [ "D-Glucose is oxidized with nitric acid to form Glucoheptonic acid.", "Glucoheptonic acid is neutralized with sodium hydroxide to form the sodium salt of Glucoheptonic acid.", "The sodium salt of Glucoheptonic acid is esterified with 2-ethylhexanol to form Glucoheptonate." ] } | |
Número CAS |
31138-65-5 |
Fórmula molecular |
C7H14NaO8 |
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/t2-,3-,4+,5-,6?;/m1./s1 |
Clave InChI |
PZZCCEDMNRJSOC-BMZZJELJSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(C(=O)O)O)O)O)O)O)O.[Na] |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
SMILES canónico |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[Na] |
| 31138-65-5 | |
Descripción física |
NKRA; Water or Solvent Wet Solid; Liquid; Dry Powder |
Pictogramas |
Irritant |
Números CAS relacionados |
87-74-1 (Parent) |
Sinónimos |
alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glucoheptonate accumulate in brain tumors?
A1: Glucoheptonate leverages disruptions in the blood-brain barrier (BBB), a protective mechanism that regulates substance passage to the brain. [, , ] In brain tumors, the BBB is often compromised, allowing glucoheptonate to penetrate and accumulate. This accumulation is not specific to tumor cells themselves but rather a consequence of increased permeability in the tumor's vasculature. []
Q2: Does glucoheptonate target specific receptors or transporters?
A2: While its exact mechanism is not fully elucidated, research suggests glucoheptonate utilizes organic anion transporters, particularly rat organic anion transporter 1 (OAT1), for renal transport. [] Its interaction with tumor cells appears less specific, relying on BBB disruption for accumulation. []
Q3: What is the chemical formula and molecular weight of glucoheptonate?
A3: Glucoheptonate, also known as D-glycero-D-gulo-heptonic acid, has the molecular formula C7H14O8 and a molecular weight of 226.19 g/mol. []
Q4: How is the structure of the technetium-99m glucoheptonate complex elucidated?
A4: Studies using the Tc-99 isotope, a longer-lived isotope of technetium, in conjunction with techniques like UV-Vis spectroscopy, NMR, and Sn2+ titration, have been instrumental in characterizing the Tc-99m glucoheptonate complex. []
Q5: Does the stability of Tc-99m glucoheptonate vary with the source of technetium-99m?
A5: Research indicates that the labeling efficiency and stability of Tc-99m glucoheptonate can be influenced by factors like the source of the technetium-99m generator, the specific brand of sodium chloride injection used, and the chosen chromatography system. []
Q6: How does the stability of calcium glucoheptonate solutions change over time?
A6: Calcium glucoheptonate solutions can exhibit precipitation upon storage, potentially due to factors like a shift to a more stable modification, the presence of seed crystals, or variations in the proportions of alpha and beta epimers from different sources. [] Membrane filtration can prolong the time to precipitation, while autoclaving can result in unstable solutions. []
Q7: Does glucoheptonate exhibit catalytic properties in any known biological reactions?
A7: Current research primarily focuses on glucoheptonate's role as a ligand in radiopharmaceuticals and does not provide evidence for its direct involvement as a catalyst in biological reactions.
Q8: Have there been any computational studies to model the interaction of glucoheptonate with biological targets?
A8: While computational methods are widely employed in drug discovery, the provided research on glucoheptonate doesn't specifically mention the use of computational chemistry or modeling to study its interactions with biological targets.
Q9: What strategies are being explored to enhance the stability and solubility of glucoheptonate formulations?
A9: Research highlights the use of hydroxyethylidene diphosphonic acid and sodium glucoheptonate as a composite stabilizer in peracetic acid disinfectant formulations, aiming to improve stability and extend shelf life. [] This approach might offer insights for other glucoheptonate formulations.
Q10: Are there specific SHE regulations regarding the manufacturing and disposal of glucoheptonate-containing radiopharmaceuticals?
A10: While the provided research focuses on the diagnostic applications of glucoheptonate, specific SHE regulations regarding manufacturing and disposal would fall under broader guidelines for radiopharmaceuticals and would need to be consulted from relevant regulatory bodies.
Q11: How is Tc-99m glucoheptonate cleared from the body?
A11: Tc-99m glucoheptonate demonstrates rapid blood clearance primarily through renal excretion, as observed in animal studies. []
Q12: Does breastfeeding need to be interrupted after a mother receives a Tc-99m glucoheptonate injection?
A12: Research suggests that breast milk radioactivity following a Tc-99m glucoheptonate injection is considerably lower compared to Tc-99m pertechnetate. [] While a short interruption for reassurance may be considered, prolonged interruption is deemed unnecessary based on the low radioactivity levels. []
Q13: What are the known toxicological effects of glucoheptonate?
A13: The research presented primarily focuses on glucoheptonate's use in diagnostic imaging and does not provide in-depth information regarding its toxicological profile.
Q14: Are there strategies to improve the targeted delivery of glucoheptonate to specific tissues or cell types?
A14: Current research primarily utilizes the inherent properties of glucoheptonate, such as its ability to penetrate the disrupted BBB, for its diagnostic applications. Further research is needed to explore targeted delivery strategies.
Q15: Have any biomarkers been identified to predict the efficacy of glucoheptonate imaging in specific patient populations?
A15: While the research showcases the use of Tc-99m glucoheptonate in diagnosing conditions like brain tumors and myocardial infarction, it doesn't delve into specific biomarkers that could predict its efficacy in different patient groups.
Q16: What analytical methods are used to assess the radiochemical purity of Tc-99m glucoheptonate?
A16: Thin-layer chromatography (TLC) is a common method to determine the radiochemical purity of Tc-99m glucoheptonate. [, ] Research also highlights the use of high-performance liquid chromatography (HPLC) as a reference method for validation. []
Q17: How does the solubility of glucoheptonate vary in different media, and what is its impact on bioavailability?
A17: While glucoheptonate is known for its high water solubility, [] the research provided doesn't provide a detailed analysis of its solubility in various media or its direct impact on bioavailability.
Q18: What are the key parameters considered when validating analytical methods for glucoheptonate characterization?
A18: While the provided research doesn't explicitly detail method validation parameters, accuracy, precision, specificity, linearity, range, and robustness are crucial aspects of validating any analytical method, including those for glucoheptonate.
Q19: What quality control measures are essential during the production of Tc-99m glucoheptonate to ensure its safety and efficacy?
A19: Ensuring the radiochemical purity of Tc-99m glucoheptonate is paramount. Factors like the quality of the Tc-99m generator eluate, the sterility of the preparation, and adherence to proper labeling and storage conditions are essential for quality control. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


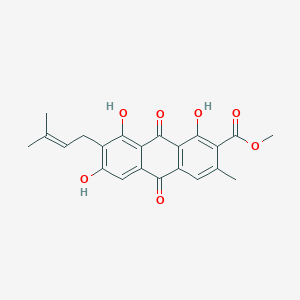


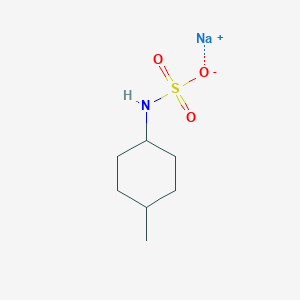
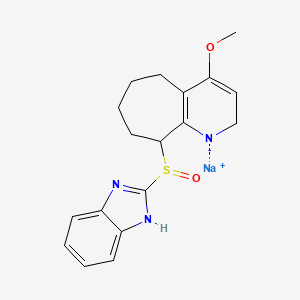
![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-5-methylhexa-2,4-dienethioate](/img/structure/B1262015.png)

